5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene
CAS No.:
Cat. No.: VC17865092
Molecular Formula: C10H14N2S
Molecular Weight: 194.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2S |
|---|---|
| Molecular Weight | 194.30 g/mol |
| IUPAC Name | 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene |
| Standard InChI | InChI=1S/C10H14N2S/c1-4-12-5-3-11-7-9(12)8-2-6-13-10(1)8/h2,6,9,11H,1,3-5,7H2 |
| Standard InChI Key | NLRRDRKYIZDCSD-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2CCNCC2C3=C1SC=C3 |
Introduction
Structural Overview
The nomenclature 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene indicates:
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Tricyclic Framework: The compound contains three interconnected rings.
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Heteroatoms: Sulfur (thia) and nitrogen (diaza) are incorporated into the ring system.
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Diene Moiety: Two double bonds are present within the structure.
This type of structure is often associated with rigidity and unique electronic properties due to the conjugated system and heteroatoms.
Synthesis
While specific synthetic routes for this exact compound were not detailed in the provided sources, related compounds with similar frameworks are typically synthesized using:
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Cyclization Reactions:
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Intramolecular cyclization involving thiol or amine precursors.
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Use of sulfur-containing reagents to introduce thia-moieties.
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Multistep Procedures:
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Key Reagents:
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Ethyl 2-chloroacetoacetate or similar electrophiles for introducing carbonyl groups.
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Thiourea derivatives for sulfur incorporation.
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Characterization
Characterization of such compounds typically involves:
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NMR Spectroscopy: -NMR and -NMR to confirm proton and carbon environments.
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Mass Spectrometry (MS): For molecular weight and fragmentation pattern analysis.
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X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms .
Biological Activities
Heterocyclic compounds containing sulfur and nitrogen often display significant biological activities:
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Antimicrobial Properties:
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Anticancer Potential:
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Anti-inflammatory Activity:
Applications in Medicinal Chemistry
The unique electronic properties of such compounds make them valuable in drug discovery:
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As scaffolds for designing enzyme inhibitors.
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In the development of drugs targeting infectious diseases or cancer.
Comparative Analysis of Related Compounds
| Property | 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene | Similar Compounds (e.g., Thiazolo-triazoles) |
|---|---|---|
| Structural Complexity | High | Moderate |
| Biological Activity | Presumed (antimicrobial, anticancer) | Confirmed for analogs |
| Synthetic Challenges | Likely significant due to tricyclic nature | Moderate |
| Characterization Techniques | NMR, MS, X-ray | Same |
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